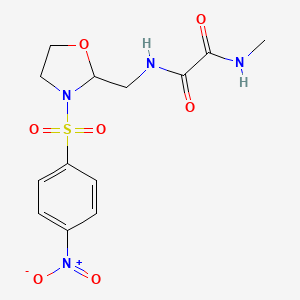

N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-methyl-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O7S/c1-14-12(18)13(19)15-8-11-16(6-7-24-11)25(22,23)10-4-2-9(3-5-10)17(20)21/h2-5,11H,6-8H2,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJPLZXTTQAQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazolidine intermediate. This intermediate can be synthesized by reacting an appropriate amino alcohol with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, under basic conditions. The resulting oxazolidine is then coupled with an oxalamide derivative through a nucleophilic substitution reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The sulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.

Scientific Research Applications

N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the design of enzyme inhibitors.

Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects is largely dependent on its interaction with biological targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxazolidine ring may also play a role in binding to specific molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The compound is compared below with analogous oxalamide-based molecules synthesized in recent studies, focusing on structural motifs, synthesis routes, and spectroscopic properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 4-nitrophenylsulfonyl group enhances electrophilicity compared to hydroxy-methoxyphenyl substituents in Compounds 4–9, which are electron-donating .

Key Observations:

- Catalytic Systems: Compound 5 uses ZnCl₂ for thiazolidinone ring formation, while Compound 4 employs triethylamine for β-lactam synthesis. The target compound’s sulfonylation step may require similar base-mediated conditions .

- Yield Trends : Bis-oxalamides (Compounds 5, 8, 9) show yields of 74–86%, suggesting efficient coupling reactions. The target’s yield is unreported but may vary due to steric hindrance from the sulfonyl group.

Spectroscopic and Physical Properties

Table 3: Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

Key Observations:

- Sulfonyl Group Detection : The target’s IR spectrum should show strong S=O stretches (~1350 and ~1160 cm⁻¹), absent in Compounds 4–9 .

- Methyl Group Signals : All compounds exhibit CH₃ signals in NMR, but the target’s N1-methyl group would resonate upfield (δ ~3.0 ppm) compared to aromatic-bound methyl groups in others (δ ~2.1–2.4 ppm).

Biological Activity

N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O7S, with a molecular weight of approximately 476.5 g/mol. The compound features several key structural components:

- Oxazolidine Ring : Known for its role in various pharmacological activities, particularly antibacterial properties.

- Sulfonamide Moiety : Contributes to the compound's reactivity and potential biological interactions.

- 4-Nitrophenyl Group : Enhances chemical reactivity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Oxazolidine Intermediate : This involves reacting an amino alcohol with a carbonyl compound under controlled conditions.

- Introduction of the Sulfonyl Group : The nitrophenylsulfonyl group is introduced via sulfonylation using sulfonyl chloride derivatives.

- Final Oxalamide Formation : The oxalamide linkage is formed through the reaction of the oxazolidine intermediate with appropriate amines.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

- Antibacterial Properties : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : There is evidence that compounds like this compound can modulate signaling pathways related to inflammation and cancer progression.

Understanding the mechanism by which this compound exerts its effects involves studying its binding affinity to various biological targets. The intricate arrangement of functional groups suggests potential interactions with enzymes or receptors, which could lead to inhibition or modulation of their activity.

Q & A

Q. What are the key synthetic steps for preparing N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis involves sequential nucleophilic substitutions and coupling reactions. A plausible route includes:

Oxazolidine Formation : React 4-nitrophenylsulfonyl chloride with a substituted oxazolidine precursor under basic conditions (e.g., triethylamine in 1,4-dioxane at 10°C) to introduce the sulfonyl group .

Oxalamide Coupling : Use oxalyl chloride or chloroacetyl chloride to link the methylamine group to the oxazolidine-sulfonyl intermediate. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid side products like over-acylation or incomplete coupling .

Purification : Recrystallize the product from chloroform or ethanol to remove unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- FTIR : Identify functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹), oxalamide (C=O, ~1679 cm⁻¹), and nitro (N-O, ~1520–1350 cm⁻¹) .

- 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, methyl groups (δ ~3.82 ppm in DMSO-d6) and aromatic protons (δ ~7.73–7.97 ppm) should align with expected splitting patterns .

- Mass Spectrometry : High-resolution MS validates the molecular formula and detects fragmentation patterns indicative of sulfonyl or nitro group loss .

Q. How can the presence of the sulfonyl group be experimentally verified?

- Methodological Answer :

- FTIR : Look for symmetric and asymmetric S=O stretching vibrations at ~1360 cm⁻¹ and ~1150 cm⁻¹, respectively .

- 1H NMR : Adjacent protons to the sulfonyl group (e.g., methylene in oxazolidine) may show deshielding (~δ 3.5–4.5 ppm) due to electron-withdrawing effects .

- X-ray Crystallography (advanced): Resolve the crystal structure to confirm the sulfonyl group’s spatial orientation and hydrogen-bonding interactions (e.g., C–H⋯O) .

Q. What are common impurities encountered during synthesis?

- Methodological Answer :

- Unreacted Intermediates : Monitor for residual sulfonyl chloride (via Cl⁻ ion test) or oxazolidine precursors (TLC, Rf comparison).

- Over-Acylation : Excess oxalyl chloride may lead to bis-acylated byproducts, detectable via NMR (extra carbonyl signals) or HPLC .

- Hydrolysis Products : Exposure to moisture can hydrolyze the sulfonyl or oxalamide groups, identifiable by FTIR (broad O–H peaks) .

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered environments?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce steric hindrance .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .

- Microwave Synthesis : Apply controlled microwave heating to accelerate reactions and improve regioselectivity, as demonstrated in similar oxazolidine systems .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals. For example, aromatic protons near the nitro group may exhibit meta-coupling (J = 2–3 Hz) .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the sulfonyl group) .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate assignments .

Q. What computational methods are suitable for studying intermolecular interactions?

- Methodological Answer :

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on interactions between the sulfonyl group and active-site residues .

- DFT Calculations : Analyze electron density maps (e.g., AIM theory) to quantify hydrogen bonds or charge transfer with solvents like DMSO .

- MD Simulations : Study conformational stability in aqueous environments (GROMACS) to assess bioavailability .

Q. How to design a bioactivity assay for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or nitro-reductase activity .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 via spectrophotometric methods (e.g., inhibition of β-lactamase using nitrocefin) .

- Antimicrobial Activity : Test against Gram-positive/negative strains (MIC determination) .

- SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.